molecular formula C42H67NO15 B12385516 [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11Z,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11Z,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate

Cat. No.: B12385516
M. Wt: 826.0 g/mol
InChI Key: ZRNXEMIDBIPJDC-PFKPXKCISA-N
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Description

The compound “[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11Z,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate” is a complex organic molecule with multiple functional groups. It is characterized by its intricate stereochemistry and diverse functional groups, including acetyloxy, methoxy, dimethylamino, and hydroxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. Common synthetic routes may include:

    Protection of Hydroxy Groups: Using protecting groups like TBDMS (tert-butyldimethylsilyl) or benzyl groups.

    Stereoselective Reactions: Employing chiral catalysts or reagents to ensure the correct stereochemistry.

    Coupling Reactions: Using reagents like DCC (dicyclohexylcarbodiimide) for esterification or amide bond formation.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

    Flow Chemistry: Continuous flow reactors to improve reaction efficiency.

    Biocatalysis: Using enzymes to achieve specific stereochemistry.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Using reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).

    Reduction: Employing reagents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or H₂O₂ (hydrogen peroxide).

    Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.

    Substitution: Halogenating agents like NBS (N-bromosuccinimide) or alkylating agents like alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of other complex organic molecules.

    Catalysis: Employed in catalytic reactions to achieve specific transformations.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Biological Pathways: Investigated for its role in various biological pathways.

Medicine

    Drug Development: Explored as a potential lead compound for developing new drugs.

    Therapeutic Applications: Studied for its potential therapeutic effects in treating diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.

    Modulating Pathways: Affecting biological pathways by interacting with key proteins or receptors.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11Z,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which may confer unique biological or chemical properties compared to similar compounds.

Properties

Molecular Formula

C42H67NO15

Molecular Weight

826.0 g/mol

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11Z,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate

InChI

InChI=1S/C42H67NO15/c1-23(2)19-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45/h12-14,16,18,23-27,29,31,34-41,49-50H,15,17,19-22H2,1-11H3/b13-12+,16-14-/t24-,25-,26-,27+,29+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1

InChI Key

ZRNXEMIDBIPJDC-PFKPXKCISA-N

Isomeric SMILES

C[C@@H]1C/C=C/C=C\C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C

Canonical SMILES

CC1CC=CC=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C

Origin of Product

United States

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